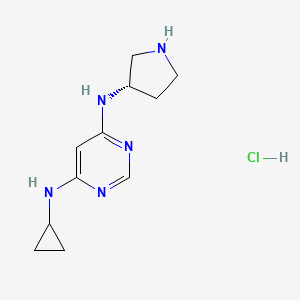

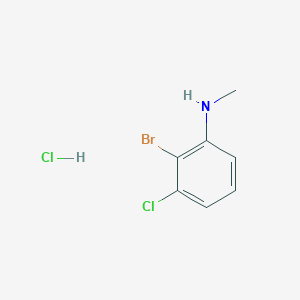

2-Bromo-3-chloro-N-methylaniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-3-chloro-N-methylaniline;hydrochloride” is a chemical compound that is likely derived from N-methylaniline . N-methylaniline is an organic compound with the chemical formula CH3C6H4NH2 . It is a colorless liquid, although commercial samples are often yellowish . It is a precursor to the herbicides metolachlor and acetochlor .

Synthesis Analysis

The synthesis of 2-Bromo-N-methylaniline, a related compound, can be achieved via the reduction of 2-bromoformylanilide . It can be used to synthesize benzimidazole derivatives, via one pot N-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . It can also be used in the synthesis of alkyltelluro-substituted aromatic amines, which can show radical trapping ability .Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylaniline, a related compound, has a linear formula of BrC6H4NHCH3 . Its molecular weight is 186.05 . The molecular structure of 3-Bromo-2-methylaniline hydrochloride, another related compound, has a molecular weight of 222.510 Da .Chemical Reactions Analysis

The conversion of o-toluidine to the diazonium salt gives access to the 2-bromo, 2-cyano-, and 2-chlorotoluene derivatives . N-acetylation is also demonstrated .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-methylaniline, a related compound, include a refractive index n20/D of 1.6070 (lit.), a boiling point of 107-109 °C/12 mmHg (lit.), and a density of 1.589 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis Applications

Palladium-Assisted Reactions : Palladium(II) chloride facilitates reactions with 2-bromoanilines, including 2-Bromo-3-chloro-N-methylaniline;hydrochloride, to produce vinylogous arylamino ketones and esters, leading to the formation of 3-substituted indoles. This process has implications in the synthesis of complex organic compounds (Kasahara et al., 1986).

Halogenation of α, β-Unsaturated Carbonyl Compounds : A method involving OXONE® and hydrohalic acid (HBr, HCl) has been developed for the halogenation of α, β-unsaturated carbonyl compounds, which could be applicable to compounds like this compound (Kim & Park, 2004).

Chemical Properties and Reactions

Enzymatic Dehalogenation : Studies on brominated and chlorinated compounds, similar to this compound, show that enzymes in the liver can catalyze the hydrolysis of these compounds into halide ions and other products (Heppel & Porterfield, 1948).

Bromination and Chlorination Techniques : Various studies have explored the efficient bromination and chlorination techniques for compounds like this compound, which are crucial in organic and coordination chemistry (Wang et al., 2006).

Environmental Impact

- Role in Atmospheric Chemistry : Research on the chemistry of atmospheric bromine, which is related to compounds like this compound, indicates their potential role in ozone layer depletion and other atmospheric processes (Wofsy, McElroy, & Yung, 1975).

Biological Applications

- Genetic Control of Methyl Halide Production : The study of methyl chloride and bromide production in plants, related to this compound, has implications in understanding the biological production mechanisms of these halides (Rhew, Østergaard, Saltzman, & Yanofsky, 2003).

Safety and Hazards

N-methylaniline, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Properties

IUPAC Name |

2-bromo-3-chloro-N-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZPRHCQXPGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2663219.png)

![2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2663224.png)

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)

![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)